5-Hydroxy-5-phenylpent-2-enoic acid
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Overview
Description
5-Hydroxy-5-phenylpent-2-enoic acid is an organic compound with the molecular formula C11H12O3. It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a pentenoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-phenylpent-2-enoic acid typically involves the reaction of benzaldehyde with crotonic acid under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through an aldol condensation mechanism. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenoic acid can be reduced to form a saturated acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-oxo-5-phenylpent-2-enoic acid.
Reduction: Formation of 5-hydroxy-5-phenylpentanoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-Hydroxy-5-phenylpent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-5-phenylpentanoic acid: Similar structure but lacks the double bond in the pentenoic acid backbone.
5-Phenylpent-2-enoic acid: Similar structure but lacks the hydroxyl group.
5-Hydroxy-5-phenylpent-2-enoic acid derivatives: Various derivatives with different substituents on the phenyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a phenyl group on a pentenoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
69637-30-5 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-hydroxy-5-phenylpent-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-6,8,10,12H,7H2,(H,13,14) |
InChI Key |
VHHABRKZZLRMFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC=CC(=O)O)O |
Origin of Product |
United States |
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